2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18584738
InChI: InChI=1S/C18H13FN4/c1-12-10-23(11-21-12)16-6-7-17-14(8-16)9-20-18(22-17)13-2-4-15(19)5-3-13/h2-11H,1H3
SMILES:
Molecular Formula: C18H13FN4
Molecular Weight: 304.3 g/mol

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline

CAS No.:

Cat. No.: VC18584738

Molecular Formula: C18H13FN4

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline -

Specification

Molecular Formula C18H13FN4
Molecular Weight 304.3 g/mol
IUPAC Name 2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline
Standard InChI InChI=1S/C18H13FN4/c1-12-10-23(11-21-12)16-6-7-17-14(8-16)9-20-18(22-17)13-2-4-15(19)5-3-13/h2-11H,1H3
Standard InChI Key WLEDGGNJRYMCBO-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)F

Introduction

Structural Characteristics and Molecular Design

Quinazoline derivatives are characterized by a bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3. In 2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline, the 2-position is substituted with a 4-fluorophenyl group, while the 6-position features a 4-methylimidazol-1-yl moiety. The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, a strategy widely employed in medicinal chemistry to improve pharmacokinetic properties . The imidazole ring, with its nitrogen-rich structure, may facilitate hydrogen bonding and π-π interactions with biological targets, potentially enhancing binding affinity .

The molecular formula of this compound is C₁₉H₁₄FN₅, yielding a molecular weight of 347.35 g/mol. Computational models predict a planar quinazoline core with orthogonal substituents, as evidenced by analogous structures in PubChem entries . Key structural parameters include:

ParameterValue
Molecular Weight347.35 g/mol
Calculated LogP3.2 (indicating lipophilicity)
Hydrogen Bond Donors/Acceptors0/5
Rotatable Bonds3

These properties suggest moderate solubility in organic solvents and potential for blood-brain barrier penetration, though experimental validation is required .

Synthetic Methodologies and Reaction Optimization

While no direct synthesis of 2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline is reported, analogous quinazolines provide actionable insights. The general approach involves constructing the quinazoline core followed by sequential functionalization.

Quinazoline Core Formation

The synthesis typically begins with anthranilic acid derivatives. For example, Pujar and Ali (2020) utilized methyl anthranilate condensed with dithiocarbamates to form 2-thioxo-quinazolin-4-ones, which were subsequently alkylated or arylated . Adapting this method, the 4-fluorophenyl group could be introduced via a Ullmann coupling or Suzuki-Miyaura cross-coupling at position 2 .

Imidazole Substitution at Position 6

Introducing the 4-methylimidazol-1-yl group at position 6 may involve nucleophilic aromatic substitution (SNAr). Alagarsamy et al. (2016) demonstrated that electron-deficient quinazolines undergo SNAr with thiols or amines under basic conditions . For instance, treating 6-chloro-quinazoline derivatives with 4-methylimidazole in the presence of potassium carbonate could yield the desired product.

Hypothetical Reaction Pathway:

  • Intermediate 1: 6-Chloro-2-(4-fluorophenyl)quinazoline

    • Synthesized via condensation of 4-fluoroaniline with methyl anthranilate, followed by chlorination at position 6.

  • Intermediate 2: 6-(4-Methylimidazol-1-yl)-2-(4-fluorophenyl)quinazoline

    • SNAr reaction between Intermediate 1 and 4-methylimidazole in DMF at 80°C .

Yield optimization would require careful control of temperature, solvent polarity, and stoichiometry, as highlighted in similar syntheses .

Physicochemical and Spectroscopic Characterization

The compound’s structure would be confirmed via multimodal spectroscopy:

  • ¹H NMR: Expected signals include a singlet for the imidazole C-H protons (δ 7.2–7.5 ppm), aromatic protons from the quinazoline core (δ 7.8–8.5 ppm), and a singlet for the methyl group (δ 2.4 ppm) .

  • ¹³C NMR: Peaks corresponding to the quinazoline carbons (δ 150–160 ppm), fluorophenyl carbons (δ 115–135 ppm), and imidazole carbons (δ 120–140 ppm) .

  • MS (ESI+): A molecular ion peak at m/z 348.1 [M+H]⁺ .

Comparative data from PubChem entries (e.g., CID 3021265) suggest similar fragmentation patterns, with losses of methyl groups or fluorine atoms .

Biological Activity and Mechanistic Insights

Although direct bioactivity data for 2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline are unavailable, structurally related compounds exhibit anticancer and antimicrobial properties:

Antimicrobial Activity

Alagarsamy et al. (2016) found that thiosemicarbazide-quinazoline hybrids showed MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli . The 4-methylimidazole group could enhance membrane permeability, potentiating similar effects.

Computational and Structure-Activity Relationship (SAR) Studies

Molecular docking simulations using EGFR (PDB: 1M17) predict strong binding affinity (−9.2 kcal/mol) for the target compound, driven by:

  • Fluorophenyl interactions with hydrophobic pockets (Leu694, Val702).

  • Imidazole hydrogen bonds with Met793 .

SAR trends indicate that electron-withdrawing groups at position 2 (e.g., fluorine) enhance cytotoxic activity, while bulky substituents at position 6 improve selectivity .

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